Cas no 207612-71-3 (1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene)

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is a brominated biphenyl-naphthalene derivative with applications in organic synthesis and materials science. Its structure combines a naphthalene core with a biphenyl group, functionalized with a bromine atom, enhancing its utility as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine substituent provides a reactive site for further functionalization, enabling the synthesis of complex aromatic systems. This compound is particularly valuable in the development of organic semiconductors, liquid crystals, and fluorescent materials due to its extended π-conjugation and rigid molecular framework. Its high purity and stability make it suitable for precise research and industrial applications.
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene structure
207612-71-3 structure
Product name:1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
CAS No:207612-71-3
MF:C22H15Br
MW:359.258505105972
CID:5086093
PubChem ID:10737155

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
    • Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
    • 1-[4-(4-bromophenyl)phenyl]naphthalene
    • 1-(4'-bromobiphenyl-4-yl)naphthalene
    • SCHEMBL3775154
    • 207612-71-3
    • CS-0120832
    • 4-bromo-4'-(naphthalen-1-yl)-1,1'-biphenyl
    • F74674
    • BS-47388
    • 1-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene
    • 1-(4 inverted exclamation marka-Bromo[1,1 inverted exclamation marka-biphenyl]-4-yl)naphthalene
    • DB-406594
    • Inchi: 1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H
    • InChI Key: XCGVNJBBWRPIPZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 358.03571g/mol
  • Monoisotopic Mass: 358.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 0

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM557150-10g
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
207612-71-3 95%+
10g
$2170 2023-01-03
1PlusChem
1P002JMG-250mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
250mg
$47.00 2023-12-19
eNovation Chemicals LLC
Y1261502-100mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
100mg
$80 2025-02-25
eNovation Chemicals LLC
Y1261502-250mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
250mg
$95 2025-02-25
Aaron
AR002JUS-250mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
250mg
$49.00 2025-02-12
Aaron
AR002JUS-1g
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
1g
$132.00 2025-02-12
eNovation Chemicals LLC
Y1261502-250mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
250mg
$95 2024-06-07
eNovation Chemicals LLC
Y1261502-100mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
100mg
$80 2025-02-27
eNovation Chemicals LLC
Y1261502-250mg
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
250mg
$95 2025-02-27
eNovation Chemicals LLC
Y1261502-1g
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
207612-71-3 98%
1g
$180 2025-02-27

Additional information on 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

Professional Introduction to Compound with CAS No. 207612-71-3 and Product Name: 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

The compound with the CAS number 207612-71-3 and the product name 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its biphenyl and naphthalene core structure, has garnered considerable attention due to its unique chemical properties and potential applications in drug development. The presence of a bromine substituent at the 4'-position of the biphenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the exploration of biphenyl derivatives has been extensively studied for their role in medicinal chemistry. The structural motif of biphenyl is known for its stability and ability to interact with biological targets, making it a preferred scaffold in the design of novel therapeutic agents. The naphthalene component further contributes to the molecule's complexity, offering multiple sites for functionalization and modification. This combination of structural features has positioned 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The bromine atom at the 4'-position of the biphenyl ring serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds with various organic substrates. This property has been leveraged in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Researchers have utilized this compound to construct intricate molecular architectures that mimic natural products and bioactive molecules.

Recent studies have highlighted the role of biphenyl derivatives in addressing various therapeutic challenges. For instance, compounds similar to 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene have been explored as inhibitors of enzymes involved in cancer progression. The biphenyl core provides a rigid framework that can interact with specific pockets on target enzymes, while the naphthalene moiety offers additional binding interactions. This dual interaction mechanism enhances the binding affinity and selectivity of these compounds, making them attractive candidates for drug development.

The bromine substituent also plays a crucial role in modulating the electronic properties of the molecule. Brominated aromatic compounds are known for their ability to influence charge transport properties, making them relevant in materials science applications such as organic electronics and photovoltaics. While this compound's primary focus remains in pharmaceutical research, its potential extends to other areas where precise control over molecular structure is essential.

In conclusion, 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene represents a versatile and innovative compound with significant implications for both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in advancing chemical science is likely to grow.

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